6-Nitroquinazolin-2-amine
Overview
Description
6-Nitroquinazolin-2-amine is a chemical compound with the molecular formula C8H6N4O2 . It has a molecular weight of 189.17 . It is typically stored at room temperature and appears as a powder .
Synthesis Analysis
The synthesis of quinazolinones, which includes 6-Nitroquinazolin-2-amine, can be achieved through a green chemistry approach using deep eutectic solvents and microwaves . For instance, 2-Methyl-3-substituted-quinazolin-4(3H)-one derivatives were synthesized in a two-step reaction, using choline chloride:urea deep eutectic solvent .Molecular Structure Analysis
The molecular structure of 6-Nitroquinazolin-2-amine is determined by single-crystal X-ray analysis . The InChI code for this compound is 1S/C9H7N3O2/c10-9-4-1-6-5-7(12(13)14)2-3-8(6)11-9/h1-5H,(H2,10,11) .Chemical Reactions Analysis
The title compounds, 6-nitroquinazolin-4(3H)-one (C8H5N3O3; I), 6-aminoquinazolin-4(3H)-one (C8H7N3O; II) and 4-aminoquinazolin-1-ium chloride–4-aminoquinazoline–water (1/1/2), (C8H8N3+·Cl−·C8H7N3·2H2O; III) were synthesized and their structures were determined by single-crystal X-ray analysis .Physical And Chemical Properties Analysis
6-Nitroquinazolin-2-amine is a powder that is stored at room temperature . It has a melting point range of 256-261 degrees Celsius .Scientific Research Applications
Synthesis and Chemical Transformations
Vicarious Nucleophilic Amination
Nitroquinolines, including structures related to 6-nitroquinazolin-2-amine, have been utilized in vicarious nucleophilic substitution reactions. This method has proven effective for aminating nitropyridine and nitroquinoline compounds, yielding products with potential pharmaceutical applications (Bakke, Svensen, & Trevisan, 2001); (Szpakiewicz & Grzegożek, 2008).
Synthesis of Fluorescent Compounds
The compound has been used in the synthesis of fluorescent indazolo[3,2-a]isoquinolin-6-amines, demonstrating its utility in creating compounds with potential imaging or diagnostic applications (Balog, Riedl, & Hajos, 2013).
Antibacterial Properties
Research has also explored the synthesis of 8-nitrofluoroquinolone derivatives from compounds similar to 6-nitroquinazolin-2-amine, revealing their promising antibacterial properties against various strains (Al-Hiari et al., 2007).
Pharmaceutical and Medicinal Chemistry
Anticancer Research
Derivatives of 6-nitroquinazolin-2-amine have been investigated for their potential as anticancer agents. For instance, compounds like N-(4-methoxyphenyl)-N,2-dimethylquinazolin-4-amine showed potent apoptosis-inducing properties and efficacy in cancer models (Sirisoma et al., 2009).
Inhibitors of Oncogenic Signaling
Synthesized 5-substituted-4-hydroxy-8-nitroquinazolines, structurally related to 6-nitroquinazolin-2-amine, have been studied for their ability to inhibit EGFR- and ErbB-2-related oncogenic signaling, showing promising antitumor activity (Jin et al., 2005).
Catalysis and Organic Synthesis
Catalytic Applications
The compound has been used in catalysis, such as in the allylic amination of olefins by nitroarenes, showcasing its potential in organic synthesis and industrial applications (Ragaini, Cenini, Turra, & Caselli, 2004).
Synthesis of Heterocycles
The compound is instrumental in synthesizing various heterocycles, such as dihydroquinazolines, showing its versatility in creating complex organic structures (Aksenov et al., 2021).
Solid Phase Synthesis
- Solid Phase Synthesis Applications: There has been significant progress in solid-phase synthesis using compounds like 6-nitroquinazolin-2-amine, leading to the development of novel quinazoline-based compounds (Wang et al., 2005); (Srivastava et al., 2003).
Structural Characterization and Analysis
- X-Ray Analysis: The structure of related compounds has been characterized using techniques like X-ray single crystal diffraction, contributing to a better understanding of their chemical properties (Kesternich et al., 2013).
Future Directions
Quinazolinones and their derivatives, including 6-Nitroquinazolin-2-amine, have a wide range of biological activities and are considered important chemicals for the synthesis of various physiologically significant and pharmacologically utilized molecules . Future research could focus on exploring these properties further and developing new synthetic routes for potential antitumor agents .
properties
IUPAC Name |
6-nitroquinazolin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N4O2/c9-8-10-4-5-3-6(12(13)14)1-2-7(5)11-8/h1-4H,(H2,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVIKGAWHOIFUFB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=NC=C2C=C1[N+](=O)[O-])N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10704860 | |
Record name | 6-Nitroquinazolin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10704860 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Nitroquinazolin-2-amine | |
CAS RN |
882670-94-2 | |
Record name | 6-Nitroquinazolin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10704860 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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